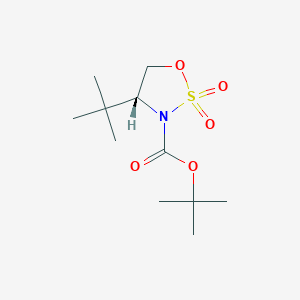

(4R)-4-叔丁基-1,2,3-恶噻唑烷-2,2-二氧化物-3-羧酸叔丁酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “(4R)-4-t-Butyl-1,2,3-oxathiazolidine-2,2-dioxide-3-carboxylic acid t-butyl ester” is a type of tert-butyl ester. Tert-butyl esters are widely used in synthetic organic chemistry . They are typically colorless and may have a fruity or camphor-like smell .

Synthesis Analysis

Tert-butyl esters can be synthesized using a variety of methods. One method involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to batch processes . Another method involves the use of glycine and ethyl tert-butyl ester under the catalysis of acid .Molecular Structure Analysis

The molecular structure of tert-butyl esters involves a carbonyl group (C=O) and an oxygen atom connected to a tert-butyl group (C(CH3)3) .Chemical Reactions Analysis

Tert-butyl esters can undergo a variety of chemical reactions. They can react with SOCl2 at room temperature to provide acid chlorides . They can also be deprotected using aqueous phosphoric acid, which is an effective, environmentally benign, selective, and mild reagent .Physical And Chemical Properties Analysis

Tert-butyl esters have a variety of physical and chemical properties. They are typically colorless and may have a fruity or camphor-like smell . The stability of tert-butyl esters can vary depending on the pH and temperature .科学研究应用

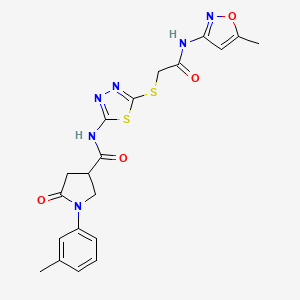

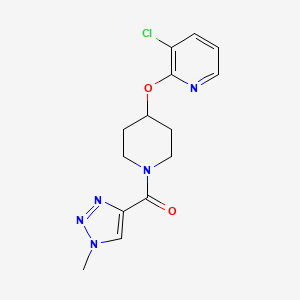

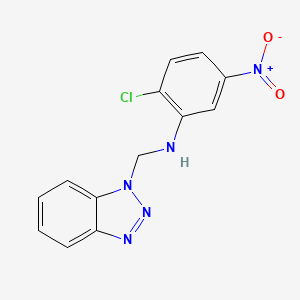

含三唑的杂化物的抗菌活性

研究表明,含1,2,3-三唑和1,2,4-三唑的杂化物对各种临床重要生物体(包括耐药形式)表现出有希望的广谱抗菌活性。这些化合物作为DNA促旋酶、拓扑异构酶IV、外排泵和其他细菌蛋白的有效抑制剂,表明在开发新的抗菌剂方面具有潜在的用途 (Li & Zhang, 2021)。

磺内酯衍生物的药理潜力

磺内酯衍生物,例如1,2-苯并恶噻蒽-4(3H)-酮2,2-二氧化物,由于其与香豆素核心的结构相似性而显示出一系列药理特性。研究探索了它们的抗凝、抗菌和抗肿瘤特性,突出了磺内酯核心衍生物在药理学中的潜力 (Hryhoriv et al., 2021)。

羧酸酯水解酶和工业应用

羧酸酯水解酶(CEH)催化羧酸酯的水解,产生醇和酸。这些酶在生命的三大域中得到利用,并在工业上具有重要应用,包括在可生物降解聚合物和其他生物技术工艺的合成中 (Oh et al., 2019)。

肉桂酸衍生物的合成和药理潜力

肉桂酸衍生物因其药用特性而被探索,特别是作为抗癌剂。肉桂酸官能团的多样反应性允许开发具有潜在抗肿瘤功效的各种衍生物,强调了此类化合物的化学多功能性和治疗应用 (De et al., 2011)。

作用机制

安全和危害

未来方向

The synthesis of tert-butyl esters has been improved by the use of flow microreactor systems, which are more efficient, versatile, and sustainable compared to batch processes . Future research may focus on further improving the efficiency and sustainability of these synthesis methods. Additionally, the discovery of a new strategy for the generation of a t-butoxide nucleophile using sodium chelate of ester moiety (1,3-chelation) opens up new possibilities for the development of new reactions .

属性

IUPAC Name |

tert-butyl (4R)-4-tert-butyl-2,2-dioxooxathiazolidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5S/c1-10(2,3)8-7-16-18(14,15)12(8)9(13)17-11(4,5)6/h8H,7H2,1-6H3/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSGFAURARADKGN-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COS(=O)(=O)N1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1COS(=O)(=O)N1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2R,6R)-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2579738.png)

![Cyclopropyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol](/img/structure/B2579739.png)

![[6-(2-Methoxyethoxy)naphthalen-2-yl]boronic acid](/img/structure/B2579744.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/no-structure.png)

![[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid](/img/structure/B2579759.png)